molecular formula C12H11NO3 B3236197 Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate CAS No. 136472-36-1

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate

Cat. No.: B3236197
CAS No.: 136472-36-1
M. Wt: 217.22 g/mol
InChI Key: NXRFVRONBKNTDI-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate (CAS 136472-36-1) is a high-purity chemical building block belonging to the 2-quinolone class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the urgent field of antibacterial drug discovery . The 2-quinolone core is a fundamental pharmacophore found in numerous bioactive molecules, and derivatives based on this structure have demonstrated potent activity against a broad spectrum of bacterial strains, including both Gram-positive and Gram-negative pathogens . Its specific ester functional group at the 7-position provides a versatile handle for further synthetic modification, allowing for the creation of diverse hybrid molecules and complex libraries aimed at overcoming antibiotic resistance . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

ethyl 2-oxo-1H-quinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-4-3-8-5-6-11(14)13-10(8)7-9/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRFVRONBKNTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate typically involves the condensation of 2-amino-4-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. This reaction leads to the formation of the quinoline ring system through a cyclization process . The reaction conditions often include refluxing the mixture in ethanol to facilitate the condensation and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. For example:

  • Saponification : Treatment with NaOH in tetrahydrofuran (THF) converts the ester group to a carboxylic acid, yielding 2-oxo-1,2-dihydroquinoline-7-carboxylic acid. This reaction is critical for generating intermediates for further functionalization .

Reaction TypeReagents/ConditionsProductYieldReference
Saponification1 M NaOH, THF, room temperature2-Oxo-1,2-dihydroquinoline-7-carboxylic acid63%

Alkylation and Acylation

The nitrogen atom in the quinolinone ring is susceptible to alkylation and acylation:

  • N-Alkylation : Reaction with alkyl halides (e.g., iodomethane) in dimethylformamide (DMF) using K₂CO₃ as a base introduces alkyl groups at the N1 position. This method was used to synthesize 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate .

  • Reductive Amination : The aldehyde group in related derivatives (e.g., 7-chloro-2-oxoquinoline-3-carbaldehyde) reacts with amines in the presence of NaBH(OAc)₃ to form secondary amines, a strategy applicable to the 7-carboxylate analog .

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationIodomethane, K₂CO₃, DMF, RT1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate81%

Substitution Reactions

Electrophilic and nucleophilic substitutions are key for modifying the quinoline core:

  • Chlorination : Treatment with POCl₃ introduces chlorine atoms at the 2- and 4-positions, forming dichlorinated derivatives. This method yielded ethyl 2,4-dichloroquinoline-3-carboxylate with 70% efficiency .

  • Amination : Introducing methylamino groups at the C8 position via nucleophilic substitution enhances interactions with biological targets like DNA gyrase .

Reaction TypeReagents/ConditionsProductYieldReference
ChlorinationPOCl₃, DMF, 80°CEthyl 2,4-dichloroquinoline-3-carboxylate70%
AminationMethylamine, EtOH, 75°C8-(Methylamino)-2-oxo-1,2-dihydroquinoline-7-carboxylate63%

Cyclization and Condensation

The compound serves as a precursor in heterocyclic synthesis:

  • Hydrazide Formation : Reaction with hydrazine hydrate in ethanol produces carbohydrazide derivatives, which are further cyclized to pyrazolidinone analogs exhibiting anticancer activity .

Reaction TypeReagents/ConditionsProductYieldReference
HydrazinolysisHydrazine hydrate, ethanol, reflux2-Oxo-1,2-dihydroquinoline-7-carbohydrazide71%

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the keto group to a quinoline-2,4-dione structure, though specific yields for the 7-carboxylate derivative require further study .

  • Reduction : NaBH₄ or LiAlH₄ reduces the keto group to a hydroxyl group, though this reaction is more commonly reported for related quinolinones .

Key Data Table: Biological Activities of Derivatives

DerivativeBiological TargetIC₅₀/EC₅₀Reference
8-(Methylamino)-2-oxoquinolineE. coli DNA gyrase0.0017 µM
Quinoline-3-carbohydrazideMCF-7 breast cancer cells20 µM

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate and its analogs:

Compound Name Molecular Formula Substituent Positions Molecular Weight Key Features/Applications
This compound C₁₂H₁₁NO₄ 2-oxo, 7-COOEt 233.22 Anticancer intermediate
4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid C₁₁H₉NO₃ 2-oxo, 7-COOH, 4-CH₃ 203.19 Structural analog; activity unreported
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate C₁₁H₉NO₃ 2-oxo, 8-COOMe 203.19 Positional isomer; unstudied
Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate C₁₂H₁₁NO₄ 1-oxo, 3-COOEt, 4-OH (isoquinoline) 233.22 Isoquinoline core; distinct reactivity
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid derivative C₁₅H₁₀N₂O₅S 2-oxo, 6-SO₃H, benzoindole core 330.32 PBGS enzyme inhibitor

Key Observations :

  • Core Modification: The isoquinoline analog (Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate) exhibits a fused benzene ring in a different orientation, leading to distinct pharmacological profiles .
  • Functional Group Impact: The benzoindole derivative () demonstrates how replacing quinoline with a larger aromatic system (benzo[cd]indole) and introducing sulfonamide groups can shift applications from anticancer to enzyme inhibition .

Pharmacological Activities

  • Anticancer Activity: Derivatives of this compound, such as 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl] analogs, show IC₅₀ values comparable to doxorubicin against MCF-7 cells .
  • Enzyme Inhibition: The benzoindole sulfonamide analog () inhibits porphobilinogen synthase (PBGS), highlighting the role of the 2-oxo-1,2-dihydro motif in targeting enzymes .
  • Unreported Activities : Analogs like 4-methyl-7-carboxylic acid and methyl 8-carboxylate lack published biological data, emphasizing the need for further study .

Biological Activity

Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline core with a keto group at the 2-position and an ethyl ester at the 7-position. This unique structure allows it to participate in various chemical reactions, making it a versatile building block for further synthetic modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and DNA topoisomerases, which are crucial in cellular processes including neurotransmission and DNA replication.
  • Signaling Pathways : It modulates signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 mg/mL1.0 mg/mL
Escherichia coli0.8 mg/mL1.5 mg/mL
Bacillus cereus0.3 mg/mL0.6 mg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while showing moderate efficacy against Gram-negative bacteria like Escherichia coli .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have demonstrated that this compound can induce cytotoxic effects:

Compound Cell Line IC50 (µM)
This compoundMCF-715.4
DoxorubicinMCF-712.3

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's activity is comparable to that of standard chemotherapeutic agents like Doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives has revealed that modifications at various positions can significantly affect biological activity:

  • Positioning of Functional Groups : Variations in substituents at the quinoline ring can enhance or diminish antimicrobial and anticancer activities.
  • Hydrophobicity : The lipophilicity of derivatives plays a crucial role in their ability to penetrate cell membranes and exert biological effects .

Case Studies

Several case studies highlight the therapeutic potential of ethyl 2-oxo-1,2-dihydroquinoline derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to unsubstituted analogs.
  • Anticancer Studies : Compounds synthesized from ethyl 2-oxo-1,2-dihydroquinoline showed promising results against various cancer cell lines, with some derivatives outperforming established drugs in terms of potency and selectivity .

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